molecular formula C15H24N2O4S B10891168 1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10891168
M. Wt: 328.4 g/mol
InChI Key: AGBJQSNNYIEMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a piperazine ring substituted with an ethylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzyl chloride, is reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(2,3-dimethoxybenzyl)piperazine.

    Sulfonylation: The intermediate is then treated with ethylsulfonyl chloride in the presence of a base like triethylamine to introduce the ethylsulfonyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethylsulfonyl group can be reduced to an ethylthiol group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of 1-(2,3-dimethoxybenzyl)-4-(ethylthiol)piperazine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxybenzyl)piperazine: Lacks the ethylsulfonyl group, which may result in different pharmacological properties.

    1-(2,3-Dimethoxyphenyl)piperazine: Similar structure but with a phenyl group instead of a benzyl group.

    4-(Ethylsulfonyl)piperazine: Lacks the benzyl group, which may affect its biological activity.

Uniqueness

1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is unique due to the presence of both the 2,3-dimethoxybenzyl and ethylsulfonyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O4S/c1-4-22(18,19)17-10-8-16(9-11-17)12-13-6-5-7-14(20-2)15(13)21-3/h5-7H,4,8-12H2,1-3H3

InChI Key

AGBJQSNNYIEMEI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.